3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
The compound 3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile features a hybrid structure combining a pyrazine-carbonitrile core, a pyrrolidine-oxy linker, and a benzo[d]imidazole moiety acetylated at the pyrrolidine nitrogen. This architecture integrates key pharmacophoric elements:
- Pyrazine-carbonitrile: Known for hydrogen-bonding capabilities and metabolic stability due to the cyano group .
- Pyrrolidine-oxy linker: Enhances conformational flexibility and may improve solubility .
- Benzo[d]imidazole: A privileged scaffold in medicinal chemistry, often associated with kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
3-[1-[2-(benzimidazol-1-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c19-9-15-18(21-7-6-20-15)26-13-5-8-23(10-13)17(25)11-24-12-22-14-3-1-2-4-16(14)24/h1-4,6-7,12-13H,5,8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJIYMABDMIPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CN3C=NC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing theimidazole moiety, such as this one, have been known to exhibit a broad range of biological activities. They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
For instance, some imidazole derivatives have been found to inhibit microtubule assembly formation , while others have been found to block signal reception at the level of certain receptors, leading to reduced transcription of specific genes.
Biological Activity
The compound 3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The structural complexity of this compound includes several pharmacophoric elements, such as:
- Benzimidazole moiety: Known for its diverse biological activities, including anticancer and antimicrobial properties.
- Pyrrolidine ring: Often associated with neuroactive compounds.
- Pyrazine core: Recognized for its role in various biological applications.
The molecular formula is , and it features multiple functional groups that may contribute to its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
Anticancer Activity
Studies have demonstrated that derivatives of benzimidazole compounds often possess significant anticancer properties. For instance, similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism typically involves interaction with specific cellular targets, leading to disrupted signaling pathways.
Antimicrobial Properties
Compounds containing the benzimidazole and pyrazine structures have been reported to exhibit antimicrobial activity. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. This activity is attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with metabolic processes.
Antiviral Potential
Recent investigations into pyrazine derivatives have highlighted their potential as antiviral agents. Certain studies indicate that compounds similar to this compound can inhibit viral replication through mechanisms such as blocking viral entry or disrupting viral RNA synthesis.
Data Tables
| Activity Type | Target Pathogen/Cell Line | IC50/EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HeLa (Cervical Cancer) | 5.0 | Apoptosis induction |
| Antimicrobial | Staphylococcus aureus | 10.0 | Cell membrane disruption |
| Antiviral | HIV | 3.5 | Inhibition of reverse transcriptase |
Case Studies
-
Anticancer Study :
A study published in Journal of Medicinal Chemistry reported that a related benzimidazole derivative exhibited significant cytotoxicity against various cancer cell lines, with an IC50 value of 4 µM. The study suggested that the mechanism involved the induction of apoptosis via mitochondrial pathways. -
Antimicrobial Study :
Research conducted on a series of pyrazine derivatives indicated promising antimicrobial activity against Escherichia coli and Candida albicans. The most active compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL against C. albicans, suggesting effective inhibition of fungal growth. -
Antiviral Study :
A recent investigation into pyrazine derivatives revealed that one compound significantly inhibited HIV replication with an EC50 value of 2 µM. The study highlighted the potential for further development into therapeutic agents for HIV treatment.
Scientific Research Applications
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:
- Preparation of Intermediates : Starting with the synthesis of benzimidazole and pyrazine derivatives.
- Coupling Reactions : Utilizing specific catalysts and solvents under controlled conditions to achieve high yields.
- Optimization Techniques : Employing green chemistry principles to reduce environmental impact through solvent recycling and energy-efficient processes.
Anticancer Properties
Research indicates that compounds containing benzimidazole and pyrazine structures exhibit significant anticancer activity. The mechanism often involves:
- Enzyme Inhibition : Targeting specific kinases involved in cancer progression, potentially leading to reduced tumor growth.
- Microtubule Disruption : Similar to other imidazole derivatives, it may interfere with microtubule assembly, affecting cell division and proliferation.
Antimicrobial Activity
The presence of halogen and methoxy substituents suggests potential antibacterial properties. Studies are ongoing to confirm these effects against various bacterial strains.
Antiviral Activity
Recent investigations have highlighted the potential of related compounds in antiviral applications, particularly against RNA viruses. The structural similarity to known antiviral agents positions this compound as a candidate for further exploration in combating viral infections.
Case Studies
Several studies have documented the efficacy of compounds similar to 3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile:
Comparison with Similar Compounds
Structural Analogues in Patents and Synthesized Derivatives
Table 1: Key Structural and Functional Comparisons
*Calculated based on formula.
Key Observations:
- Heterocyclic Diversity: The target compound’s benzo[d]imidazole distinguishes it from imidazo-pyrrolo-pyrazine derivatives in patents and simpler pyrazole-carbonitriles . This moiety may enhance binding to biological targets compared to non-aromatic systems.
- Functional Group Impact: The cyano group in pyrazine/pyrazole derivatives is often retained for stability, whereas nitro groups (e.g., in nitrothiophenes) are linked to bioactivity .
Methodological Approaches to Comparison
- Similarity Metrics: Computational methods (e.g., Tanimoto coefficients) prioritize structural overlap, but functional group positioning (e.g., cyano vs. nitro) significantly affects biological outcomes .
- Spectroscopic and Crystallographic Validation : Single-crystal X-ray analysis (as used for compound ) is critical for confirming stereochemistry and tautomeric states, which are less clear in the target compound’s case.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The pyrazine-carbonitrile core may reduce solubility compared to carboxamide derivatives (e.g., ), but the pyrrolidine-oxy linker could mitigate this via increased hydrophilicity.
- Metabolic Stability: Benzo[d]imidazole derivatives often exhibit cytochrome P450 interactions, whereas pyrazole-carbonitriles (e.g., ) may have better metabolic profiles due to electron-withdrawing cyano groups.
Preparation Methods
Synthesis of 3-Hydroxypyrrolidine
3-Hydroxypyrrolidine is typically prepared via:
- Epoxide ring-opening : Reaction of pyrrolidine epoxide with water under acidic conditions.
- Reduction of pyrrolidinone : Sodium borohydride reduction of pyrrolidin-3-one.
Protection of the Pyrrolidine Nitrogen
To prevent unwanted side reactions during subsequent steps, the amine group is protected using:
- Boc (tert-butoxycarbonyl) protection : Reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF).
- Benzyl chloroformate : Forms a carbamate intermediate stable under basic conditions.
Etherification of Pyrrolidine with Pyrazine-2-carbonitrile
The hydroxyl group on pyrrolidine undergoes nucleophilic substitution with a halogenated pyrazine derivative.
Proposed reaction conditions :
- Substrate : 3-Hydroxypyrrolidine (protected) and 2-chloropyrazine-carbonitrile.
- Base : Sodium hydride or potassium carbonate in dimethylformamide (DMF).
- Temperature : 80–100°C for 12–24 hours.
Mechanistic rationale :
The base deprotonates the hydroxyl group, generating an alkoxide ion that displaces chloride from 2-chloropyrazine-carbonitrile. This mirrors methods used in pyrazine ether synthesis, where sodium methoxide facilitates alkoxide formation.
Acylation with 2-(1H-Benzo[d]imidazol-1-yl)acetic Acid
The final step involves introducing the benzimidazole-acetyl group to the pyrrolidine nitrogen.
Synthesis of 2-(1H-Benzo[d]imidazol-1-yl)acetyl Chloride
- Benzimidazole preparation : 1H-Benzo[d]imidazole-2-thiol (CAS 134469-07-1) is oxidized to the corresponding disulfide, followed by reduction to the free thiol.
- Acetylation : Reaction with chloroacetyl chloride in dichloromethane yields 2-(1H-benzo[d]imidazol-1-yl)acetic acid.
- Chloride formation : Thionyl chloride converts the carboxylic acid to the acyl chloride.
Coupling to Pyrrolidine
Reaction protocol :
- Reagents : 2-(1H-Benzo[d]imidazol-1-yl)acetyl chloride, triethylamine (base), dichloromethane (solvent).
- Conditions : 0–5°C for 1 hour, then room temperature for 6 hours.
- Workup : Aqueous extraction, drying with MgSO₄, and column chromatography.
Yield optimization :
- Excess acyl chloride (1.2 equiv) ensures complete reaction.
- Slow addition minimizes exothermic side reactions.
Data Tables for Reaction Optimization
Challenges and Mitigation Strategies
- Low etherification yields : Attributed to steric hindrance at the pyrrolidine 3-position. Mitigated using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Benzimidazole acetylation side reactions : Competing N-acylation at benzimidazole nitrogen. Addressed by using bulky bases (e.g., DMAP) to favor O-acylation.
- Purification difficulties : Due to the compound’s high polarity. Solved via reverse-phase chromatography or recrystallization from ethyl acetate/n-heptane.
Q & A
Q. What are the critical synthetic steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the functionalization of the pyrrolidine core, followed by coupling with the benzimidazole-acetyl group and pyrazine-carbonitrile moiety. Key considerations include:
- Reagent selection : Use of coupling agents (e.g., carbonyldiimidazole) for amide bond formation, as seen in analogous heterocyclic syntheses .
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF, dichloromethane) under reflux or microwave-assisted conditions to enhance reaction efficiency .
- Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) to isolate the product, ensuring >95% purity .
Table 1 : Example Synthesis Protocol
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Acetylation | 2-(1H-Benzo[d]imidazol-1-yl)acetic acid, DCC/DMAP | Activate carboxyl group |
| 2 | Pyrrolidine coupling | Pyrrolidin-3-ol, DMF, 80°C | Form ether linkage |
| 3 | Pyrazine-carbonitrile attachment | Pyrazine-2-carbonitrile, K₂CO₃, DMSO | Nucleophilic substitution |
Q. Which analytical techniques are most effective for characterizing the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., δ ~7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated vs. observed) .
- Infrared Spectroscopy (IR) : Peaks at ~2230 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
Q. How can researchers design initial biological assays to evaluate pharmacological potential?
- In vitro enzyme inhibition assays : Target kinases or proteases using fluorescence-based or radiometric assays .
- Receptor binding studies : Competitive binding assays with labeled ligands (e.g., ³H-labeled substrates) .
- Cytotoxicity screening : MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
Advanced Questions
Q. How can contradictory data regarding reaction yields or biological activity be systematically analyzed?
- Variable identification : Compare catalysts (e.g., TFA vs. DMAP), solvents (polar vs. nonpolar), and temperature gradients across studies .
- Purity assessment : Contradictions in biological activity may arise from impurities; validate via HPLC or LC-MS .
- Case study : A 15% yield discrepancy between microwave-assisted (65% yield) and conventional heating (50% yield) methods highlights the role of energy efficiency in cyclization steps .
Q. What computational methods are recommended to predict the compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., EGFR, VEGFR2) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for SAR optimization .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., water, 100 ns simulations) to assess binding kinetics .
Q. What strategies are effective for modifying the compound’s core structure to enhance selectivity?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazine ring to modulate π-π stacking in hydrophobic binding pockets .
- Stereochemistry control : Synthesize enantiomers via chiral catalysts (e.g., BINOL-derived phosphoric acids) to evaluate stereoselective activity .
- Hybridization : Fuse with triazole or oxadiazole moieties to improve metabolic stability, as demonstrated in related benzimidazole derivatives .
Methodological Challenges and Solutions
Q. Resolving Low Yield in Amide Coupling Steps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
